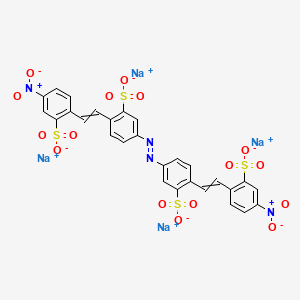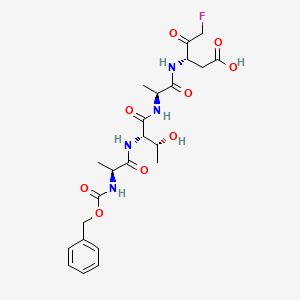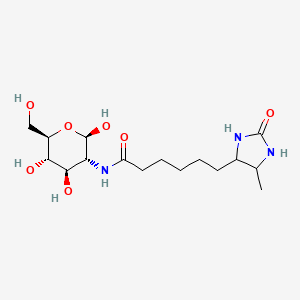
DNA intercalator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA intercalator 1 is a compound that interacts with DNA by inserting itself between the base pairs of the DNA double helix. This interaction can disrupt the normal function of DNA, making DNA intercalators valuable tools in various scientific fields, including chemistry, biology, and medicine. DNA intercalators are often used in cancer chemotherapy due to their ability to inhibit DNA replication and transcription .
Vorbereitungsmethoden
The preparation of DNA intercalator 1 involves several synthetic routes and reaction conditions. One common method includes the use of organic synthesis techniques to create the intercalating moiety, which is then attached to a linker molecule. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and reagents like polyethylene glycol (PEG) and Tween 80 . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
DNA intercalator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of quinones, while reduction reactions can produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
DNA intercalator 1 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between small molecules and DNA. In biology, it serves as a fluorescent probe to visualize DNA and monitor DNA transactions in vivo and in vitro . In medicine, DNA intercalators are used as anticancer agents due to their ability to inhibit DNA replication and transcription . Additionally, DNA intercalators are employed in molecular biology for DNA imaging and as tools to study DNA-protein interactions .
Wirkmechanismus
The mechanism of action of DNA intercalator 1 involves its insertion between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of DNA, leading to the inhibition of DNA replication and transcription. The molecular targets of this compound include the DNA double helix itself, as well as various DNA-binding proteins involved in replication and transcription . The pathways affected by DNA intercalation include those related to cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
DNA intercalator 1 can be compared with other similar compounds, such as ethidium bromide, daunomycin, and doxorubicin . These compounds also intercalate into DNA and disrupt its normal function. this compound may have unique properties, such as higher binding affinity or slower dissociation rates, making it more effective in certain applications . Other similar compounds include berberine, proflavine, and thalidomide .
Eigenschaften
Molekularformel |
C36H48N6Sn |
|---|---|
Molekulargewicht |
683.5 g/mol |
IUPAC-Name |
tributyl-[3-[6-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/C24H21N6.3C4H9.Sn/c1-2-4-16(5-3-1)23-26-19-8-6-17(14-21(19)28-23)24-27-20-9-7-18(15-22(20)29-24)30-12-10-25-11-13-30;3*1-3-4-2;/h1-2,4-9,14-15,25H,10-13H2,(H,26,28)(H,27,29);3*1,3-4H2,2H3; |
InChI-Schlüssel |
MFEXCMZLMJYQFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCNCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)



![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)
![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)





